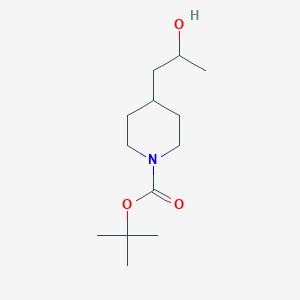

Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKWWVWQZVBPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCN(CC1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxypropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction . Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate, also known as 1-Boc-4-hydroxypiperidine, is a piperidine derivative with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex molecules and its potential biological activities make it a valuable compound in various scientific fields.

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate serves as a fundamental building block in the synthesis of complex molecules. In chemistry, tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties. Tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate is studied for its potential effects on cellular processes and may be used in developing new drugs or studying specific biochemical pathways. Piperidine derivatives are often involved in a wide range of biological activities, affecting various biochemical pathways. These activities include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects.

Medicine: It is investigated for potential use in drug development, particularly in designing new therapeutic agents. Derivatives of tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate are explored for their potential therapeutic effects, with ongoing research to determine their efficacy and safety in treating various medical conditions.

Industry: Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate is utilized in producing various chemical intermediates and fine chemicals. Tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate is used in the industrial sector to produce specialty chemicals and materials, with its unique properties making it valuable in manufacturing high-performance products.

Chemical Reactions Analysis

Tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate can undergo different types of chemical reactions:

- Oxidation: Oxidation reactions can occur using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

- Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Spectroscopic Properties

NMR and HRMS Data

- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate: ¹H NMR: δ 1.40 (s, 9H, Boc), 1.20–1.60 (m, alkyl chain), 3.90–4.10 (m, piperidine H) . HRMS: [M+H]⁺ calculated for C₁₆H₃₁NO₂: 276.2307; observed: 276.2310 .

- Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate : Expected downfield shifts for hydroxyethyl protons (~δ 3.60–3.80) compared to 2-hydroxypropyl analogs .

Biologische Aktivität

Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate (TBHPPC) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H25NO3

- CAS Number : 1126084-33-0

- Molecular Weight : 241.35 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxypropyl chain, which may influence its biological interactions and pharmacokinetic properties.

TBHPPC's biological activity is primarily attributed to its interaction with various molecular targets, particularly in the context of inflammation and pain modulation. It has been shown to influence several biochemical pathways:

- Inhibition of Enzymes : TBHPPC exhibits inhibitory effects on soluble epoxide hydrolase (sEH), which is implicated in inflammatory responses. The inhibition of sEH can lead to reduced levels of pro-inflammatory mediators such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .

- Analgesic Effects : In preclinical models, TBHPPC demonstrated significant analgesic properties, particularly in models of chronic inflammatory pain. For instance, it improved outcomes in Complete Freund's Adjuvant (CFA)-induced arthritis models by reducing pain-related behaviors and inflammation .

Pharmacokinetics

The pharmacokinetic profile of TBHPPC indicates good oral bioavailability and moderate plasma protein binding, which are favorable for therapeutic use. Its stability in biological systems enhances its potential as a drug candidate .

Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of TBHPPC, researchers found that treatment with the compound significantly reduced markers of inflammation in animal models. The study utilized Western blotting and ELISA techniques to measure levels of COX-2, NOS-2, and other inflammatory cytokines post-treatment. Results indicated a marked decrease in these markers compared to control groups .

Study 2: Analgesic Efficacy

Another key study assessed the analgesic efficacy of TBHPPC using CFA-induced arthritis models. The compound was administered orally, resulting in a significant reduction in pain scores measured by behavioral assays. The study concluded that TBHPPC could serve as a promising candidate for the management of chronic pain associated with inflammatory conditions .

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate | Inhibits sEH; reduces pro-inflammatory mediators | Analgesic; anti-inflammatory |

| Other Piperidine Derivatives | Varies (e.g., PKB inhibition) | Antitumor; antihistaminergic |

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate, and what factors influence reaction efficiency?

A typical synthesis involves:

- Step 1 : Formation of the piperidine ring, often starting with tert-butyl chloroformate reacting with piperidine to generate tert-butyl piperidine-1-carboxylate.

- Step 2 : Introduction of the 2-hydroxypropyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Step 3 : Purification using column chromatography or recrystallization to isolate the final product . Key factors affecting efficiency include solvent choice (e.g., THF or DMF), reaction temperature (often 0–50°C), and catalyst selection (e.g., palladium for coupling reactions). Yield optimization may require monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate, and what critical data should be reported?

- NMR Spectroscopy : H and C NMR confirm the piperidine backbone and substituents. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the hydroxypropyl group shows signals near 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 284.2) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3400 cm (O-H stretch) confirm ester and hydroxyl groups .

Q. What safety protocols are recommended for handling tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified N95 masks) for powder handling .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Contradictions (e.g., unexpected splitting in NMR peaks) may arise from conformational flexibility or impurities. Solutions include:

- 2D NMR Techniques : Use NOESY or HSQC to confirm spatial correlations and assign ambiguous signals .

- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions .

- Parallel Synthesis : Compare synthetic intermediates to isolate the source of discrepancies (e.g., byproducts from incomplete reactions) .

Q. What strategies optimize the regioselectivity of reactions involving tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate?

- Protecting Groups : Temporarily block the hydroxyl group (e.g., with TBSCl) to direct reactions to the piperidine nitrogen or other reactive sites .

- Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived ligands) for enantioselective modifications .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., analyzing electron density maps) to guide experimental design .

Q. How can researchers assess the biological activity of this compound when structural analogs show conflicting pharmacological data?

- In Vitro Assays : Test against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR to measure binding affinity .

- SAR Studies : Systematically modify the hydroxypropyl or tert-butyl groups to identify critical pharmacophores. For example, replacing the hydroxyl with a methyl group may alter solubility and activity .

- Metabolic Stability Tests : Use liver microsomes to evaluate degradation pathways and guide structural optimization .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported toxicity data for piperidine derivatives like this compound?

- Tiered Testing : Conduct acute toxicity assays (e.g., OECD 423) and compare results with structurally similar compounds. Note that limited ecotoxicological data exist for this class .

- Meta-Analysis : Review databases like PubChem or EPA CompTox for analogous compounds’ toxicity profiles. Cross-reference with in silico predictions (e.g., QSAR models) .

- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) in cell cultures (e.g., HepG2 cells) before animal testing .

Q. What methodologies validate the stability of tert-butyl 4-(2-hydroxypropyl)piperidine-1-carboxylate under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Modeling : Calculate shelf life using Arrhenius equations based on degradation rates at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.